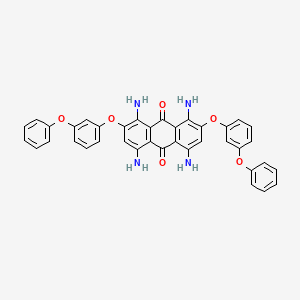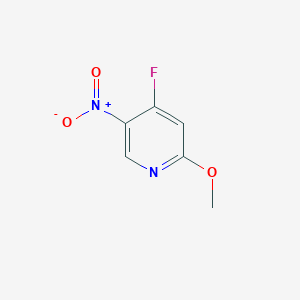
4-Fluoro-2-methoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-5-nitropyridine is a nitro-substituted aromatic compound belonging to the pyridine family. It has the molecular formula C6H5FN2O3 and a molecular weight of 182.11 g/mol. This compound is known for its yellowish-green crystalline appearance and has a melting point of 123-125°C
Métodos De Preparación
4-Fluoro-2-methoxy-5-nitropyridine is synthesized through a multistep process involving the nitration of 2-methoxypyridine followed by reduction and fluorination. The synthetic route typically involves the following steps:
Nitration: 2-methoxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Fluorination: Finally, the amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Fluoro-2-methoxy-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while oxidation of the methoxy group yields 4-fluoro-2-hydroxy-5-nitropyridine .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an anticancer agent and as an antibacterial agent.
Medicine: It is used in the development of new drugs due to its unique chemical properties and biological activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes and ultimately lead to cell death .
Comparación Con Compuestos Similares
4-Fluoro-2-methoxy-5-nitropyridine can be compared with other similar compounds, such as:
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a similar structure but contains an amino group instead of a pyridine ring.
4-Fluoro-2-methoxy-5-nitrobenzene: This compound has a similar structure but lacks the nitrogen atom in the ring.
4-Fluoro-2-methoxy-5-nitropyrimidine: This compound has a similar structure but contains an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C6H5FN2O3 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
4-fluoro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 |
Clave InChI |
ASWFSWUPLSMIKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


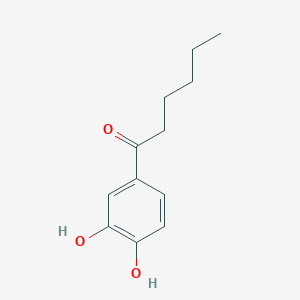
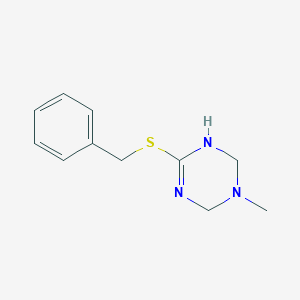
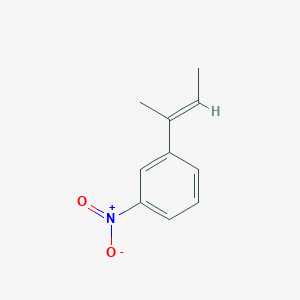
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
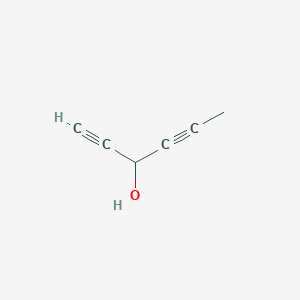
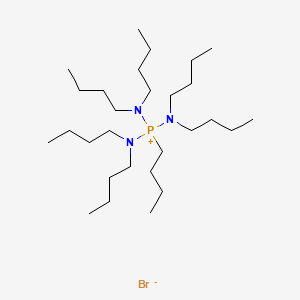
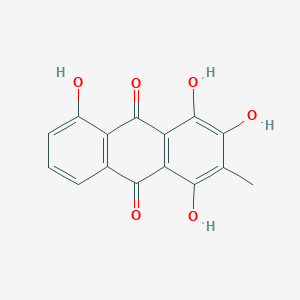
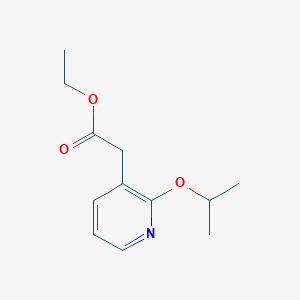
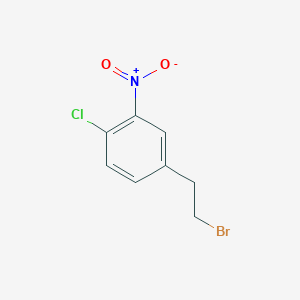
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

